molecular formula C7H10N2 B565657 2,3-Diaminotoluene-d3 CAS No. 1246820-38-1

2,3-Diaminotoluene-d3

Cat. No. B565657
CAS RN: 1246820-38-1
M. Wt: 125.189
InChI Key: AXNUJYHFQHQZBE-FIBGUPNXSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-diaminophenazine (DAP), a compound similar to 2,3-Diaminotoluene-d3, involves the oxidation of o-phenylenediamine . This can be achieved through various methods, including TEMPO-initiated oxidation, photochemical conversion, or reaction with FeCl3 in slight acid . Another study discusses the synthesis of fluorinated 2,3-diaminophenazines by oxidizing fluorinated o-phenylenediamines with iron trichloride in water acidified with HCl .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 3,4-Diaminotoluene, which has a linear formula of CH3C6H3(NH2)2 .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored under inert gas . It has a molecular weight of 122.17 .

Scientific Research Applications

Biodegradation Studies

  • Aerobic Biodegradation : A study on the biodegradability of hazardous compounds like 2,4-diaminotoluene (DAT) explored their potential environmental impact. Using an inoculum from a munitions wastewater treatment plant, researchers found that these aromatics could be mineralized, indicating their transformation into less hazardous compounds (Freedman, Shanley, & Scholze, 1996).

Genotoxicity and DNA Damage Studies

  • DNA Damage in Hepatoma Cells : Research on 2,4-DAT's genotoxicity in human HepG2 cells revealed its DNA-damaging effects at certain concentrations. This study highlights the need for understanding the toxicological impact of aromatic amines in industrial settings (Severin et al., 2005).

Chemical Interaction and Stability Studies

  • Charge Transfer Complex Studies : The interaction between 3,4-diaminotoluene (DAT) and π acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) was studied, providing insights into the stability and properties of such chemical complexes. This research is crucial for understanding the behavior of aromatic amines in various solvents (Miyan & Ahmad, 2016).

Chromatography and Detection Techniques

  • High-Performance Liquid Chromatography : A study on the chromatographic analysis of 2,4-diaminotoluene highlighted its applications in detecting and quantifying this compound in biological samples like urine and plasma. This is important for both medical diagnostics and environmental monitoring (Unger & Friedman, 1979).

Toxicology and Mutagenicity Studies

  • In Vivo Genotoxicity and Carcinogenicity Assays : The genotoxicity of 2,4-diaminotoluene and its isomers was examined in F344 gpt delta transgenic rats. The study provided insights into the carcinogenic potential of these compounds, underlining the importance of genotoxicity in evaluating chemical safety (Toyoda-Hokaiwado et al., 2009).

Safety and Hazards

2,3-Diaminotoluene-d3 is considered toxic if swallowed, harmful in contact with skin, and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing genetic defects .

Future Directions

While specific future directions for 2,3-Diaminotoluene-d3 are not available, research on similar compounds like desalination membranes by interfacial polymerization suggests potential advancements in the field .

Mechanism of Action

Target of Action

2,3-Diaminotoluene-d3, also known as 3-Methyl-o-phenylenediamine , is a chemical compound that is primarily used as an intermediate in the production of dyes, pigments, and other chemical compounds . .

Mode of Action

It is known that 2,3-diaminotoluene can induce cyp1a activity , which suggests that it may interact with cytochrome P450 enzymes in the body. These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.

Biochemical Pathways

For instance, 2,3-Diaminotoluene has been found to induce CYP1A activity , suggesting that it may affect the cytochrome P450 metabolic pathway.

Pharmacokinetics

A method based on short time absorption data in clinical studies and physiologically based mathematical modeling has been proposed to evaluate the pharmacokinetics of cholecalciferol, a compound structurally similar to this compound .

Result of Action

It is known that 2,3-diaminotoluene can induce cyp1a activity , which suggests that it may have effects on the metabolism of various substances in the body.

Biochemical Analysis

Biochemical Properties

It is known that its parent compound, 2,3-Diaminotoluene, interacts with certain enzymes such as CYP1A

Cellular Effects

Its parent compound, 2,3-Diaminotoluene, has been shown to induce CYP1A activity . This suggests that 2,3-Diaminotoluene-d3 may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

properties

IUPAC Name

3-(trideuteriomethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUJYHFQHQZBE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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